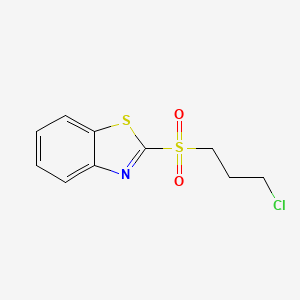

4-(3-Fluorooxetan-3-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

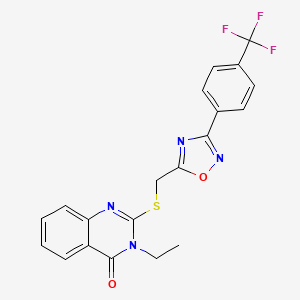

“4-(3-Fluorooxetan-3-yl)benzaldehyde” is a chemical compound with the CAS Number: 1556220-74-6 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “4-(3-Fluorooxetan-3-yl)benzaldehyde” can be represented by the InChI code: 1S/C10H9FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-5H,6-7H2 .Physical And Chemical Properties Analysis

The physical form of “4-(3-Fluorooxetan-3-yl)benzaldehyde” is oil . It has a molecular weight of 180.18 . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Facile Synthesis of Fluorinated Microporous Polyaminals for Carbon Dioxide Adsorption

Research demonstrates the use of monoaldehyde compounds like 4-fluorobenzaldehyde in creating hyper-cross-linked microporous polyaminal networks, showing increased surface areas and enhanced CO2 adsorption capacities. The incorporation of fluorinated components results in improved gas selectivities, particularly for CO2 over N2 and CH4, making these materials promising for environmental applications such as gas separation and carbon capture technologies (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Novel Fluorogenic Reagents for High-Sensitivity Chromatographic Analysis

The development of new fluorogenic reagents like 3-benzoyl-2-quinolinecarboxaldehyde, for the ultra-high sensitivity determination of primary amines, highlights the potential of fluorinated aldehydes in analytical chemistry. These reagents enable the detection of minute quantities of analytes, significantly enhancing the capabilities of chromatographic analyses (S. C. Beale, Y. Hsieh, J. C. Savage, D. Wiesler, & M. Novotny, 1989).

Palladium-Catalyzed Functionalization of Benzaldehydes

Research on the direct ortho C-H methylation and fluorination of benzaldehydes, using orthanilic acids as transient directing groups, opens up new pathways in the field of synthetic chemistry. Such transformations allow for the functionalization of aromatic aldehydes, potentially leading to the development of new compounds with varied applications, including pharmaceuticals and materials science (Xiao-Yang Chen & E. J. Sorensen, 2018).

Exploring Photophysical Properties with Carbazole-based Molecules

The synthesis and study of molecules like 4-(9’-hexylcarbazol-3’-yl)benzaldehyde and its derivatives, structured as D-π-A (Donor-π-Acceptor), reveal the impact of incorporating fluorinated groups on photophysical properties. These compounds, with their intramolecular charge transfer (ICT) characteristics, offer insights into the design of materials for optoelectronic applications, showcasing the versatility of fluorinated benzaldehydes in materials science (Nuray Altinolcek, Ahmet Battal, Cemre Nur Vardalli, Mustafa Tavaslı, Holly A Yu, W. J. Peveler, & P. Skabara, 2021).

properties

IUPAC Name |

4-(3-fluorooxetan-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAYHXUSOPKDRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorooxetan-3-yl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

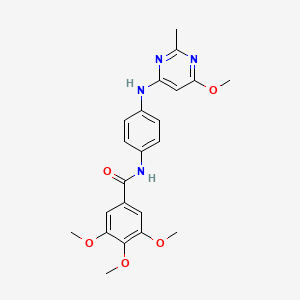

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)

![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)

![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2974579.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2974583.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2974586.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)